N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide
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Overview
Description
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide is a complex organic compound that features a benzothiadiazole moiety, a sulfonyl group, and a dichlorobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide typically involves multiple steps. One common route includes the following steps:
Formation of Benzothiadiazole Sulfonyl Chloride: The starting material, 2,1,3-benzothiadiazole, is reacted with chlorosulfonic acid to form benzothiadiazole sulfonyl chloride.
Amidation Reaction: The benzothiadiazole sulfonyl chloride is then reacted with ethylenediamine to form the intermediate N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}amine.
Coupling with Dichlorobenzoyl Chloride: Finally, the intermediate is reacted with 2,4-dichlorobenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzothiadiazole moiety may interact with enzymes or receptors, while the sulfonyl and dichlorobenzamide groups can modulate its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: A glycine derivative with similar structural features.
Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate: Another compound featuring the benzothiadiazole moiety.
Uniqueness
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide is unique due to the combination of its benzothiadiazole, sulfonyl, and dichlorobenzamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C15H12Cl2N4O3S2 |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H12Cl2N4O3S2/c16-9-4-5-10(11(17)8-9)15(22)18-6-7-19-26(23,24)13-3-1-2-12-14(13)21-25-20-12/h1-5,8,19H,6-7H2,(H,18,22) |
InChI Key |
FQKWCIIQHRWCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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